2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1005293-81-1
VCID: VC4326347
InChI: InChI=1S/C23H20F2N2O4S/c24-17-7-10-19(11-8-17)32(29,30)27-13-3-4-16-14-18(9-12-21(16)27)26-23(28)15-31-22-6-2-1-5-20(22)25/h1-2,5-12,14H,3-4,13,15H2,(H,26,28)
SMILES: C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C23H20F2N2O4S
Molecular Weight: 458.48

2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

CAS No.: 1005293-81-1

Cat. No.: VC4326347

Molecular Formula: C23H20F2N2O4S

Molecular Weight: 458.48

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide - 1005293-81-1

Specification

CAS No. 1005293-81-1
Molecular Formula C23H20F2N2O4S
Molecular Weight 458.48
IUPAC Name 2-(2-fluorophenoxy)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Standard InChI InChI=1S/C23H20F2N2O4S/c24-17-7-10-19(11-8-17)32(29,30)27-13-3-4-16-14-18(9-12-21(16)27)26-23(28)15-31-22-6-2-1-5-20(22)25/h1-2,5-12,14H,3-4,13,15H2,(H,26,28)
Standard InChI Key FHRODDRJTWXYIW-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Molecular Formula:

The precise molecular formula of this compound is not explicitly stated in the search results but can be deduced from its name. It includes fluorine, oxygen, nitrogen, sulfur, and carbon atoms arranged in a complex framework.

Synthesis Pathways

Synthesis of such compounds typically involves multi-step organic reactions. Below is a general outline of the potential synthetic route:

  • Formation of the Fluorophenoxy Intermediate:

    • The fluorophenoxy group can be synthesized via a Williamson ether synthesis using 2-fluorophenol and an appropriate alkyl halide.

  • Preparation of the Tetrahydroquinoline Scaffold:

    • The tetrahydroquinoline structure may be formed through cyclization reactions involving aniline derivatives and aldehydes or ketones under acidic or catalytic conditions.

  • Introduction of the Sulfonyl Group:

    • The sulfonyl group can be introduced by reacting the tetrahydroquinoline intermediate with sulfonyl chlorides in the presence of a base.

  • Acetamide Coupling:

    • The final step involves coupling the fluorophenoxy intermediate with the sulfonyl-tetrahydroquinoline derivative using acetic anhydride or similar reagents to form the acetamide bond.

Medicinal Chemistry

Compounds with similar frameworks are often explored for their pharmacological properties:

  • Antimicrobial Activity: Fluorinated phenoxyacetamides have shown promise as antitubercular agents .

  • Anti-inflammatory Properties: Sulfonamide derivatives are known inhibitors of enzymes like 5-lipoxygenase, which plays a role in inflammation .

  • Anticancer Potential: Quinoline derivatives have demonstrated efficacy against various cancer cell lines through mechanisms such as DNA intercalation or enzyme inhibition .

Drug Design

The combination of fluorine atoms and heterocyclic cores enhances metabolic stability, bioavailability, and target specificity, making this compound a candidate for further optimization in drug discovery programs.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H, ¹³C): To determine the structural framework.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as amides and sulfonyl groups.

  • Elemental Analysis: To verify the compound's composition.

Research Findings on Related Compounds

Property/ActivityRelated CompoundsObservations
Antitubercular Activity2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideMIC values ranging from 4–64 μg/mL against M. tuberculosis H37Rv .
Anti-inflammatory PotentialSulfonamide derivativesEffective as 5-lipoxygenase inhibitors through molecular docking studies .
Anticancer EfficacyFluoroquinoline derivativesHigh growth inhibition rates in tumor cell lines (e.g., GI50 = 15.72 μM) .

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